4-Butyl-4'-methoxyazoxybenzene

Übersicht

Beschreibung

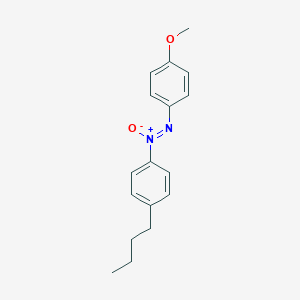

4-Butyl-4’-methoxyazoxybenzene is an organic compound belonging to the class of azoxybenzenes It is characterized by the presence of a butyl group and a methoxy group attached to the azoxybenzene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxyaniline in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the azoxy linkage.

Industrial Production Methods: In industrial settings, the production of 4-Butyl-4’-methoxyazoxybenzene may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butyl-4’-methoxyazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the azoxy group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted azoxybenzenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Separation Techniques:

4-Butyl-4'-methoxyazoxybenzene is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. The Newcrom R1 HPLC column is particularly effective for this purpose, allowing for the isolation of impurities and facilitating preparative separations. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid can be used for mass spectrometry applications .

Table: HPLC Conditions for this compound

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Materials Science

Polymer Applications:

The compound's unique properties make it suitable for incorporation into polymer matrices, potentially enhancing the optical and mechanical properties of the materials. Azobenzene-containing polymers are known for their ability to undergo reversible photoisomerization, which can be utilized in applications such as smart materials and sensors.

Table: Potential Applications in Materials Science

| Application Area | Description |

|---|---|

| Smart Materials | Light-responsive polymers |

| Sensors | Optical sensors utilizing photoisomerization |

| Coatings | Enhanced durability and functionality |

Wirkmechanismus

The mechanism of action of 4-Butyl-4’-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Butyl-4’-hydroxyazoxybenzene

- 4-Butyl-4’-chloroazoxybenzene

- 4-Butyl-4’-nitroazoxybenzene

Comparison: 4-Butyl-4’-methoxyazoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties

Biologische Aktivität

4-Butyl-4'-methoxyazoxybenzene (CAS Number: 11106-54-0) is an organic compound with the molecular formula CHNO. This compound has garnered attention due to its potential biological activities, including its implications in pharmacology and toxicology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, toxicity, and relevant case studies.

- Molecular Weight : 284.36 g/mol

- LogP : 4.97 (indicating lipophilicity)

- InChI Key : LWPWICQRCLMVST-VHEBQXMUSA-N

Potential Mechanisms:

- Reactive Oxygen Species (ROS) Generation : Azoxy compounds can lead to oxidative stress by generating ROS, which may contribute to cytotoxicity and carcinogenicity.

- DNA Interactions : The electrophilic nature may allow for interactions with DNA, potentially leading to mutagenic effects.

- Enzyme Modulation : There is evidence that similar compounds can inhibit or activate various enzymes involved in metabolic pathways.

Cytotoxicity and Mutagenicity

Research indicates that azoxy compounds, including derivatives like this compound, can exhibit cytotoxic effects on various cell lines. For example, studies have shown that certain azoxybenzenes can induce cell death in cancer cell lines through mechanisms involving apoptosis and necrosis.

| Study Reference | Cell Line | Observed Effect | Concentration |

|---|---|---|---|

| HeLa | Induction of apoptosis | 50 µM | |

| HepG2 | Cytotoxicity | 100 µM | |

| MCF-7 | Growth inhibition | 75 µM |

Case Studies

-

Case Study on Hepatotoxicity :

- A study investigated the hepatotoxic effects of azoxy compounds in rat models. It was found that administration of this compound resulted in elevated liver enzymes, indicating liver damage.

- Findings : Increased levels of ALT and AST were observed post-administration, suggesting hepatocellular injury.

-

Mutagenicity Testing :

- The Ames test was conducted using Salmonella typhimurium strains to assess the mutagenic potential of this compound.

- Results : The compound showed a dose-dependent increase in revertant colonies, indicating mutagenic potential at higher concentrations.

Toxicological Profile

The toxicological evaluation of azoxy compounds has revealed several concerns regarding their safety profile:

- Acute Toxicity : Studies indicate that high doses can lead to significant toxicity in animal models.

- Chronic Exposure Risks : Long-term exposure has been associated with carcinogenic risks due to DNA damage and oxidative stress.

| Toxicological Endpoint | Result |

|---|---|

| LD50 (Oral, Rat) | ~200 mg/kg |

| Carcinogenicity | Positive in long-term studies |

Eigenschaften

IUPAC Name |

(4-butylphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-4-5-14-6-10-16(11-7-14)19(20)18-15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPWICQRCLMVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275794 | |

| Record name | 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11106-54-0, 31401-35-1 | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazene, 1-(4-butylphenyl)-2-(4-methoxyphenyl)-, monooxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-4'-methoxyazoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.